3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and an amino alcohol functional group. The molecular formula of this compound is C8H11ClN2O, and it has a molecular weight of 186.64 g/mol. Its IUPAC name reflects its structural features, emphasizing the presence of both the amino group and the chloropyridine moiety. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.
Research indicates that 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol exhibits significant biological activity, particularly in medicinal applications. It has been utilized as an intermediate in the synthesis of pharmaceutical compounds targeting the central nervous system. The compound's mechanism of action involves interactions with specific molecular targets, facilitated by its amino and hydroxyl groups that allow for hydrogen bonding with enzymes and receptors. This interaction can modulate enzyme activity or receptor binding, contributing to its therapeutic effects.
The synthesis of 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol typically follows these steps:
This compound has a variety of applications across different fields:
Studies have shown that 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol interacts effectively with various biological targets due to its structural features. The chloropyridinyl group enhances its binding affinity towards specific enzymes and receptors, making it a valuable compound for studying enzyme kinetics and receptor-ligand interactions. These studies are essential for understanding its potential therapeutic effects and optimizing its use in drug development.
Several compounds share structural similarities with 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | Similar amino alcohol structure; different aromatic substituent |
| 3-Amino-3-(2-pyridyl)propan-1-ol | C8H10N2O | Lacks chlorine; focuses on pyridine interaction |
| 4-Amino-N-(pyridin-2-YL)-butanamide | C10H12N2O | Contains an amide functional group; broader applications |
| 5-Chloro-N-(pyridin-4-YL)-pentanamide | C11H14ClN | Different chain length; similar biological activity |
These compounds exhibit unique properties while maintaining structural similarities to 3-Amino-3-(2-chloropyridin-3-yl)propan-1-ol. Their differences in substituents and functional groups contribute to their distinct biological activities and applications in medicinal chemistry.